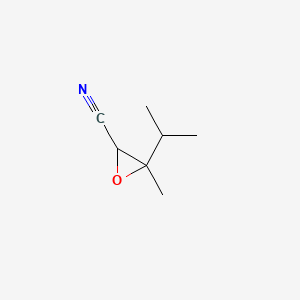
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) and a nitrile group, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile typically involves the reaction of an appropriate alkene with a nitrile oxide. One common method is the cycloaddition reaction between 3-methyl-3-propan-2-yloxirane and a nitrile oxide under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates . The nitrile group can also participate in reactions, contributing to the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
2-Methyl-3-phenyl-oxirane: This compound has a similar oxirane ring but with a phenyl group instead of a nitrile group.
3-Methyl-3-(propan-2-yl)oxirane: Similar structure but lacks the nitrile group.
Uniqueness
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis . This combination of functional groups makes it a valuable intermediate in various applications, distinguishing it from other similar compounds .
特性
CAS番号 |
193202-29-8 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.171 |
IUPAC名 |
3-methyl-3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-5(2)7(3)6(4-8)9-7/h5-6H,1-3H3 |
InChIキー |
AMTUSEDDOKKNMD-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(O1)C#N)C |
同義語 |
Oxiranecarbonitrile, 3-methyl-3-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















